8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
The compound 8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene belongs to the class of 8-azabicyclo[3.2.1]oct-2-ene derivatives, which are bicyclic amines with a bridgehead nitrogen atom. These structures are pharmacologically significant due to their ability to interact with cholinergic receptors, particularly nicotinic acetylcholine receptors (nAChRs), as highlighted in patents describing their use in treating neurodegenerative disorders, inflammation, and pain . The sulfonyl group in this compound introduces strong electron-withdrawing effects, which may enhance binding affinity and metabolic stability compared to simpler substituents like methyl or ethyl groups.
Synthesis of such derivatives typically involves functionalization of the 8-azabicyclo[3.2.1]oct-2-ene core. For example, Grignard reactions or nucleophilic substitutions are employed to introduce aryl or sulfonamide groups at the nitrogen or carbon positions . The target compound’s 4-fluoro-3-methylbenzenesulfonyl moiety likely modifies its pharmacokinetic profile, including solubility and blood-brain barrier penetration.
Properties
IUPAC Name |
8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2S/c1-10-9-13(7-8-14(10)15)19(17,18)16-11-3-2-4-12(16)6-5-11/h2-3,7-9,11-12H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGPUGNXRZZPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2C=CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multi-step organic reactions. One common approach starts with the preparation of the azabicyclo[3.2.1]oct-2-ene core, followed by the introduction of the sulfonyl and fluorinated methylbenzene groups. Key steps may include:
Formation of the Azabicyclo[3.2.1]oct-2-ene Core: This can be achieved through cycloaddition reactions involving suitable dienes and dienophiles.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert
Biological Activity
8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound with a unique bicyclic structure that incorporates both fluorine and sulfonyl functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The compound's IUPAC name is 8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane, and its molecular formula is . The structure features a bicyclic core that is crucial for its biological activity, as it influences the compound's interaction with various biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The presence of the sulfonyl group allows for hydrogen bonding, enhancing binding affinity to target sites. The fluorine atom contributes to the stability and lipophilicity of the molecule, which may facilitate cellular uptake and bioavailability.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes, particularly those involved in cancer cell proliferation. For example, studies have shown that it can inhibit murine double minute 2 (MDM2), a protein that regulates p53 activity, leading to enhanced tumor suppression in cancer models .
Antiproliferative Effects
In vitro studies have demonstrated that this compound has potent antiproliferative effects against several cancer cell lines, including those derived from breast and prostate cancers. The compound has been reported to achieve IC50 values in the low micromolar range, indicating strong efficacy in inhibiting cell growth .
Case Studies
- MDM2 Inhibition : In a study evaluating various compounds for their ability to inhibit MDM2, this compound was found to significantly upregulate p53 levels in treated tumor tissues, suggesting effective modulation of this critical tumor suppressor pathway .
- Xenograft Models : In xenograft studies involving human cancer cell lines implanted in mice, administration of this compound resulted in notable tumor regression after 14 days of treatment at dosages of 100 mg/kg .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds within the same class:
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Similar | 0.22 | MDM2 |
| Compound B | Similar | 0.15 | MDM2 |
| This compound | Unique | 0.24 | MDM2 |
This table highlights the competitive efficacy of this compound compared to other known inhibitors.
Scientific Research Applications
Chemical Synthesis
The compound is utilized as a building block in organic synthesis, facilitating the creation of more intricate molecular architectures. It can undergo various chemical reactions, including:
- Substitution Reactions : The presence of the sulfonyl group allows for nucleophilic substitution, making it suitable for synthesizing derivatives with different functional groups.
- Oxidation and Reduction : These reactions can modify the compound's properties, enabling the introduction of additional functional groups or altering existing ones.
Biological Research
Research has indicated that this compound exhibits potential as a bioactive agent in drug discovery:
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes are overactive.
- Receptor Targeting : The compound's structural characteristics may enhance its binding affinity to various receptors, making it a candidate for therapeutic applications.
Medicinal Chemistry
In medicinal chemistry, the compound is explored for its therapeutic properties :
- Drug Development : Its unique structure and functional groups make it a promising candidate for developing new pharmaceuticals aimed at various diseases.
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound could exhibit anticonvulsant properties, potentially leading to new treatments for epilepsy and other neurological disorders.
Case Studies
Several studies have highlighted the applications of this compound:
- Anticonvulsant Activity Study
- Enzyme Inhibition Research
-
Material Science Applications
- The compound has also been explored in materials science for developing advanced materials with unique properties due to its chemical stability and reactivity .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key structural features, molecular weights, and biological activities of the target compound with its analogs:
*Calculated based on formula C₁₄H₁₅FNO₂S.
Key Observations:
- Bioavailability : The 4-fluoro-3-methylbenzenesulfonyl group balances lipophilicity and polarity, enhancing blood-brain barrier penetration relative to the polar boronate ester in ’s compound .
- Biological Activity : Analogous sulfonamide derivatives (e.g., pyrazole sulfonamides in ) show promise as enzyme inhibitors or receptor modulators, suggesting the target compound may share similar mechanisms .
Q & A
Q. What are the primary synthetic routes for constructing the 8-azabicyclo[3.2.1]oct-2-ene core structure?
The 8-azabicyclo[3.2.1]oct-2-ene scaffold is synthesized via two main approaches:
- Radical Cyclization : Substituted azetidin-2-ones undergo radical cyclization using n-tributyltin hydride (TBTH) and AIBN in toluene, achieving high diastereocontrol (>99% de) .
- Nucleophilic Aromatic Substitution (SNAr) : Reacting nortropinone derivatives with aryl halides (e.g., 1,2-difluoro-4-nitrobenzene) in DMF with K₂CO₃ yields 8-substituted bicyclic structures .
Q. How is stereochemical control achieved during synthesis of 8-substituted derivatives?
Stereoselectivity is ensured through:
- Chiral Auxiliaries : Use of enantiomerically pure intermediates, such as (1R,5S)-nortropinone, to guide substituent placement .
- Catalytic Asymmetric Methods : Transition-metal catalysts or organocatalysts enable enantioselective formation of the bicyclic core, critical for tropane alkaloid synthesis .
Q. What analytical techniques confirm the structural integrity of derivatives?
- NMR Spectroscopy : H and C NMR identify substituent positions and stereochemistry. For example, coupling constants (e.g., Hz) distinguish axial/equatorial protons .
- X-ray Crystallography : Resolves conformational ambiguities, such as chair/envelope ring conformations and dihedral angles between substituents (e.g., 86.59° between aryl and piperidine planes) .
Advanced Research Questions
Q. How do substituents at the 3- and 8-positions influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- 3-Position Modifications : Bis(4-fluorophenyl)methoxy groups enhance dopamine transporter (DAT) affinity (Kᵢ < 10 nM) compared to smaller substituents .
- 8-Position Functionalization : Bulky groups (e.g., 4-fluorobenzyl) improve selectivity for serotonin transporters (SERT) over norepinephrine transporters (NET) .
| Substituent (Position) | Biological Target | Affinity (Kᵢ, nM) | Source |
|---|---|---|---|
| Bis(4-fluorophenyl)methoxy (3) | DAT | 8.2 | |
| 4-Fluorobenzyl (8) | SERT | 12.5 | |
| Cyclopropylmethyl (8) | ELOVL6 | IC₅₀ = 1.2 μM |
Q. What in vitro assays evaluate monoamine transporter affinity and inhibition?
Q. How can contradictions in substituent effects on activity be resolved?
- Systematic SAR Studies : Synthesize derivatives with incremental structural changes (e.g., halogenation, alkyl chain length) and correlate with binding/functional data .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain anomalies, such as reduced affinity with polar substituents due to desolvation penalties .
Q. What strategies optimize 8-azabicyclo[3.2.1]oct-2-ene derivatives as JAK2 inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
